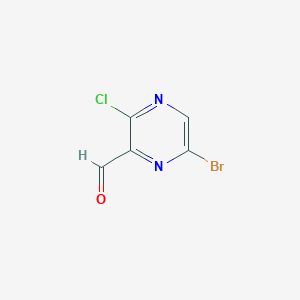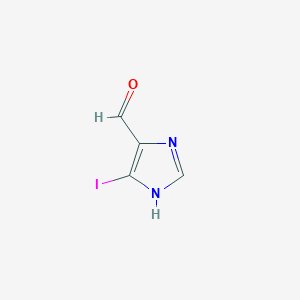
6-Bromo-3-chloropyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloropyrazine-2-carbaldehyde is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carbaldehyde typically involves the halogenation of pyrazine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pyrazine ring. For instance, the reaction of 3-amino-6-bromopyrazine-2-carbonitrile with copper(II) chloride and tert-butyl nitrite in acetonitrile at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloropyrazine-2-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
Substitution: Various substituted pyrazine derivatives.
Oxidation: 6-Bromo-3-chloropyrazine-2-carboxylic acid.
Reduction: 6-Bromo-3-chloropyrazine-2-methanol.
Coupling: Biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloropyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its halogen atoms can participate in halogen bonding, influencing its binding affinity to target molecules. The aldehyde group can form covalent bonds with amino acids in proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-chloropyrazine-2-carbonitrile
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 2-Bromo-6-chloropyridine
Uniqueness
6-Bromo-3-chloropyrazine-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .
Propiedades
Fórmula molecular |
C5H2BrClN2O |
|---|---|
Peso molecular |
221.44 g/mol |
Nombre IUPAC |
6-bromo-3-chloropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrClN2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H |
Clave InChI |
XOUHQDZFZWEVSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)Cl)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,8-Dihydroxy-3-[2-(2-hydroxyethyl)-3-oxobutyl]anthracene-9,10-dione](/img/structure/B13124292.png)
![7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine](/img/structure/B13124309.png)



![1-[(4-Methoxyphenyl)methoxy]anthracene](/img/structure/B13124334.png)




![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)

